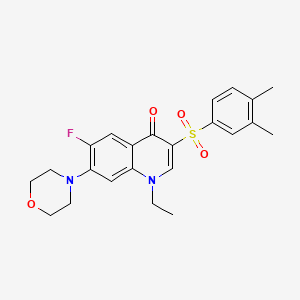

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one" is a heterocyclic derivative that is likely to possess a complex molecular structure due to the presence of multiple functional groups such as sulfonyl, fluoro, morpholino, and quinolinone. These types of compounds are often synthesized for their potential biological activities and can be intermediates in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of heterocyclic derivatives similar to the compound can be achieved through various methods. For instance, a visible light-promoted reaction of N-alkyl-N-methacryloyl benzamides with sulfonyl chlorides can be catalyzed by fac-Ir(ppy)3 at room temperature to produce 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which can then be reduced to form hydroxy derivatives . Additionally, a four-component one-pot synthesis using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst can be employed to synthesize polyhydroquinoline derivatives under solvent-free conditions . Moreover, a cascade halosulfonylation of 1,7-enynes can be utilized to synthesize 3,4-dihydroquinolin-2(1H)-ones, involving sulfonyl radical-triggered addition and cyclization .

Molecular Structure Analysis

The molecular structure of compounds with sulfonyl and fluoro groups can exhibit interesting characteristics. For example, in 4-fluoroisoquinoline-5-sulfonyl chloride, the sulfonyl oxygen atoms' positions are influenced by steric repulsion, which can affect the overall molecular conformation . Similarly, the presence of a morpholino group, as seen in the compound of interest, can contribute to the molecular complexity and potential for intramolecular interactions.

Chemical Reactions Analysis

The chemical reactivity of such compounds can involve interactions with various reagents. Sulfonamides and carbamates can be synthesized from related compounds by reacting substituted aryl sulfonyl chlorides and chloroformates with a precursor compound, leading to products with potential antimicrobial activity . These reactions can yield a variety of derivatives with different substituents, which can significantly influence the biological properties of the molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are determined by their molecular structure. The presence of a sulfonyl group can increase the compound's polarity, while the fluoro group can affect its electronic properties and reactivity. The morpholino group can contribute to the compound's solubility and potential for hydrogen bonding. The quinolinone core is a common feature in many biologically active compounds and can play a crucial role in the compound's interaction with biological targets .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study focused on the synthesis and antimicrobial activity of sulfonamides and carbamates derived from 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid. This research demonstrated that the synthesized compounds exhibited good to potent antimicrobial activity against both bacterial strains and fungi. This indicates the potential of such compounds for developing new antimicrobial agents (Janakiramudu et al., 2017).

Molecular Probes and Fluorescence

Another area of research involves the use of related compounds as molecular probes. For example, diphenyloxazole derivatives have been studied for their fluorescent solvatochromic properties, which could be utilized in developing sensitive fluorescent molecular probes for biological events and processes (Diwu et al., 1997).

Catalysts in Organic Synthesis

Compounds related to the queried chemical have been employed as catalysts in organic synthesis. For instance, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate was used as an efficient catalyst for the synthesis of polyhydroquinoline derivatives, demonstrating the versatility of sulfone-based compounds in facilitating chemical reactions (Khaligh, 2014).

Electron Transport Materials

Research has also explored the use of sulfone-based materials as electron transport materials in electronic applications. These materials exhibit high triplet energy, making them suitable for use in phosphorescent organic light-emitting diodes (PhOLEDs). This demonstrates the potential of sulfone-based compounds in the development of advanced electronic devices (Jeon, Earmme, & Jenekhe, 2014).

Fluorescent Dyes

Additionally, compounds structurally similar have been developed as fluorescent dyes with large Stokes shifts, intended for bioconjugation reactions and optical microscopy. These compounds have been applied in super-resolution fluorescence microscopy, providing tools for high-resolution biological imaging (Schill et al., 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-1-ethyl-6-fluoro-7-morpholin-4-ylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25FN2O4S/c1-4-25-14-22(31(28,29)17-6-5-15(2)16(3)11-17)23(27)18-12-19(24)21(13-20(18)25)26-7-9-30-10-8-26/h5-6,11-14H,4,7-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRXSYHJUSKGOLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)S(=O)(=O)C4=CC(=C(C=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-6-fluoro-7-morpholinoquinolin-4(1H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-({1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl}oxy)-2-methylpyrimidine](/img/structure/B2519734.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)

![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)

![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)

![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)

![2-[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2519744.png)

![3-acetamido-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2519745.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)

![N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2519752.png)